REACTION_CXSMILES
|
C=CC=C.[Cl-].[Li+].CO.COC1(OC)CCCCC1.[C:19]([O:29][CH3:30])(=[O:28])[CH2:20]/[CH:21]=[CH:22]/[CH2:23][C:24]([O:26][CH3:27])=[O:25].C(OC)(=O)C=CC=CC(OC)=O.[C]=O.O=O>[Pd](Cl)Cl.[Cu](Cl)Cl.[Mo].[Ni]>[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH:22]=[CH:21][CH2:20][C:19]([O:29][CH3:30])=[O:28] |f:1.2,11.12,^3:42|
|
Name
|
|
Quantity
|
1000 mmol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
palladium (II) chloride
|
Quantity
|
2.5 mmol
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1000 mmol
|
Type
|
reactant
|
Smiles
|
COC1(CCCCC1)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
catalyst
|
Smiles
|
[Mo].[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C\C=C\CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C(C=CC=CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare
|
Type
|
ADDITION
|
Details
|
a mixture of 41.80 g
|
Type
|
ADDITION
|
Details
|
The liquid feed and solid catalyst components were charged into the autoclave as homogeneous solutions
|
Type
|
ADDITION
|
Details
|
charged into the autoclave as a liquid under pressure
|
Type
|
CUSTOM
|
Details
|
was 100° C.
|
Type
|
CUSTOM
|
Details
|
purging
|
Type
|
ADDITION
|
Details
|
charge of carbon monoxide giving a total system pressure of 1800 psig
|
Type
|
CUSTOM
|
Details
|
over a course of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
at intervals of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
during an autoclave residence period of 120 minutes
|
Duration
|
120 min
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated before completion
|
Type
|
CUSTOM
|
Details
|
Solids were separated from liquids by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=CCC(=O)OC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |